![molecular formula C16H17N3O B14492528 2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide CAS No. 63696-27-5](/img/structure/B14492528.png)
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide typically involves the condensation reaction between phenylhydrazine and an appropriate carbonyl compound, such as acetophenone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related mechanisms, potentially leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of hydrazones.
Acetophenone Phenylhydrazone: A structurally related compound with similar synthetic routes.
2-Phenylindole: Another compound derived from phenylhydrazine with different applications.
Uniqueness
2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide is unique due to its specific hydrazone linkage and the presence of phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63696-27-5 |
|---|---|
Formule moléculaire |
C16H17N3O |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
2-phenyl-N-[2-(phenylhydrazinylidene)ethyl]acetamide |
InChI |
InChI=1S/C16H17N3O/c20-16(13-14-7-3-1-4-8-14)17-11-12-18-19-15-9-5-2-6-10-15/h1-10,12,19H,11,13H2,(H,17,20) |
Clé InChI |
LNTGQFQHFGXTEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCC=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


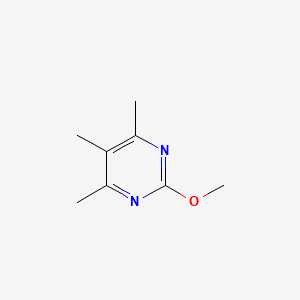
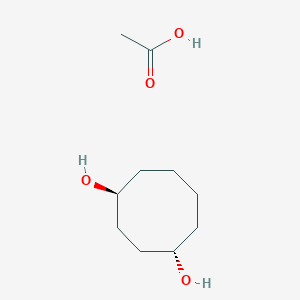
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
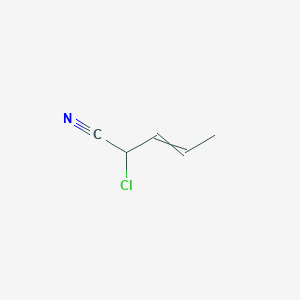
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

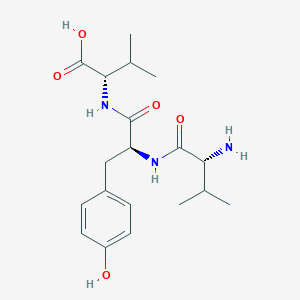
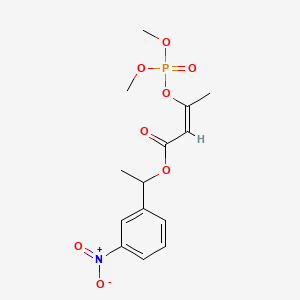
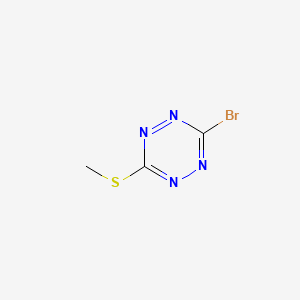
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
